

# A Technical Guide to the Core of Demalon (Rivastigmine)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the history, development, mechanism of action, and clinical data related to **Demalon**, the brand name for the drug Rivastigmine. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

# **History and Development**

**Demalon** (Rivastigmine) is a semi-synthetic derivative of physostigmine, a naturally occurring carbamate. Its development was driven by the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline in Alzheimer's patients is significantly attributable to a deficiency in the neurotransmitter acetylcholine. The therapeutic goal was to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for acetylcholine degradation.

Rivastigmine was developed by a team led by Dr. Marta Weinstock-Rosin at the Hebrew University in Israel. It was later commercialized by Novartis. A key development in the delivery of Rivastigmine has been the creation of a transdermal patch, which offers a more favorable pharmacokinetic profile and improved tolerability compared to the oral formulation.[1][2]

## **Mechanism of Action**







Rivastigmine is a "pseudo-irreversible" inhibitor of two key enzymes involved in cholinergic transmission: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Unlike reversible inhibitors, Rivastigmine forms a covalent bond with the active site of these enzymes, leading to a prolonged period of inhibition.[3] This dual inhibition is a distinguishing feature of Rivastigmine. While AChE is the primary enzyme responsible for acetylcholine hydrolysis at synaptic clefts, BuChE also plays a role in acetylcholine metabolism and its levels are observed to increase in the brains of Alzheimer's patients.[4][5] By inhibiting both enzymes, Rivastigmine increases the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic signaling.

The molecular mechanism involves the carbamoylation of a serine residue within the active site of the cholinesterase enzymes. This process is significantly faster for human AChE and BuChE compared to some other species' enzymes. The subsequent decarbamoylation is a slow process, resulting in the prolonged inhibitory effect.[6][7]

# **Signaling Pathway**

The primary signaling pathway affected by Rivastigmine is the cholinergic pathway. In a healthy state, acetylcholine is released from the presynaptic neuron, binds to muscarinic and nicotinic receptors on the postsynaptic neuron, and is then rapidly hydrolyzed by AChE and BuChE. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine release. Rivastigmine's inhibition of AChE and BuChE compensates for this by increasing the availability of acetylcholine in the synaptic cleft.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Widely spread butyrylcholinesterase can hydrolyze acetylcholine in the normal and Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- To cite this document: BenchChem. [A Technical Guide to the Core of Demalon (Rivastigmine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194379#understanding-the-history-and-development-of-demalon]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com